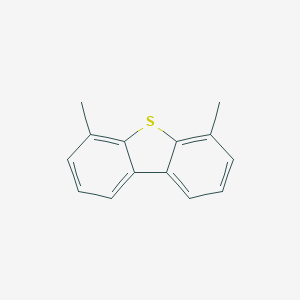

4,6-Dimethyldibenzothiophene

Descripción

Structure

3D Structure

Propiedades

Número CAS |

1207-12-1 |

|---|---|

Fórmula molecular |

C14H12S |

Peso molecular |

212.31 g/mol |

Nombre IUPAC |

1,8-dimethyldibenzothiophene |

InChI |

InChI=1S/C14H12S/c1-9-6-7-12-11(8-9)14-10(2)4-3-5-13(14)15-12/h3-8H,1-2H3 |

Clave InChI |

KMPJENUWHPZRGZ-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC=C1)C3=CC=CC(=C3S2)C |

SMILES canónico |

CC1=CC2=C(C=C1)SC3=CC=CC(=C32)C |

Otros números CAS |

31317-42-7 1207-12-1 |

Pictogramas |

Irritant |

Sinónimos |

4,6-dimethyldibenzothiophene 4,6-DMDBT |

Origen del producto |

United States |

Synthetic Methodologies for 4,6 Dimethyldibenzothiophene and Its Derivatives

Established Synthesis Pathways

The creation of the dibenzothiophene (B1670422) core, particularly with alkyl substitutions at the 4 and 6 positions, has been approached through various established chemical reactions. These methods often involve the construction of the central thiophene (B33073) ring by cyclizing acyclic precursors.

One of the foundational methods for constructing the dibenzothiophene skeleton involves the intramolecular cyclization of diaryl sulfide (B99878) (diphenyl sulfide) derivatives. Palladium-catalyzed dual C-H activation is a prominent modern technique for this transformation. dntb.gov.ua This process typically involves a diaryl sulfide precursor, which under the influence of a palladium(II) catalyst and an oxidizing agent, undergoes an intramolecular C-H/C-H biaryl coupling to form the central thiophene ring. dntb.gov.ua This step-economic method is highly effective for creating the fused five-membered heteroaromatic system of dibenzothiophene from readily available starting materials. dntb.gov.ua

Another approach starts with raw materials like chlorobenzene (B131634) and sodium sulfide to produce the diphenyl sulfide core, which can then be further modified and cyclized. google.com The general principle involves creating a bond between two phenyl rings through a sulfur atom, followed by a ring-closing reaction to form the thiophene moiety.

Researchers have focused on optimizing the synthesis of 4,6-dimethyldibenzothiophene to obtain pure compounds in sufficient quantities for further studies, such as HDS research. An optimized, selective method has been developed to prepare pure this compound, which also allowed for its structural confirmation through X-ray analysis. researchgate.net While specific details of this optimized protocol are proprietary to the research, the focus was on improving yields and purity compared to previous methods.

Efficient syntheses have also been developed for related fused-aromatic structures, indicating a broader interest in creating complex π-conjugated materials from thiophene-based building blocks. nih.govsemanticscholar.org These protocols often emphasize straightforward, high-yield transformations to generate diverse molecules.

Table 1: Comparison of General Synthetic Strategies

| Strategy | Precursor Type | Key Transformation | Advantages |

| Diaryl Sulfide Cyclization | Diaryl Sulfides | Pd-catalyzed Intramolecular C-H/C-H Coupling dntb.gov.ua | Step-economic, good for constructing the core skeleton. |

| Optimized Annulation | Substituted Thiophenols & Cyclohexanones | Acid-catalyzed Annulation researchgate.net | Leads to high purity of the target 4,6-DMDBT. |

Targeted Synthesis of Hydrogenated Intermediates

The synthesis of partially and fully hydrogenated derivatives of this compound is essential for studying the hydrogenation (HYD) pathway in hydrodesulfurization processes. These intermediates provide insight into the stepwise removal of sulfur from sterically hindered molecules.

A key intermediate, 1,2,3,4-tetrahydro-4,6-dimethyldibenzothiophene, can be effectively synthesized using the Tilak annulation reaction. ethz.ch This approach involves the reaction of 2-methylbenzenethiol (B91028) with a suitable cyclic ketone derivative. researchgate.net

The synthesis proceeds by coupling 2-methylbenzenethiol with 2-bromo-3-methylcyclohexanone. The resulting product is then treated with a strong acid catalyst, such as polyphosphoric acid, which induces an intramolecular cyclization (annulation) to form the 1,2,3,4-tetrahydro-4,6-dimethyldibenzothiophene structure. researchgate.net This method provides a reliable route to gram-scale quantities of the tetrahydro intermediate, which is crucial for detailed catalytic studies. researchgate.net

Further reduction of the tetrahydro intermediate yields more saturated derivatives.

Hexahydro-4,6-dimethyldibenzothiophene : This compound can be prepared by the reduction of 1,2,3,4-tetrahydro-4,6-dimethyldibenzothiophene. A common method employs zinc (Zn) and trifluoroacetic acid (CF3COOH) to selectively hydrogenate one of the double bonds within the thiophene ring system, leading to the formation of 1,2,3,4,4a,9b-hexahydro-4,6-dimethyldibenzothiophene. researchgate.net Alternatively, direct hydrogenation of this compound over a Palladium on carbon (Pd/C) catalyst in an autoclave can also produce the hexahydro derivative. researchgate.net

Dodecahydro-4,6-dimethyldibenzothiophene : The synthesis of the fully saturated dodecahydro derivative requires more rigorous hydrogenation conditions to reduce all three aromatic rings. This typically involves high-pressure hydrogen gas and potent hydrogenation catalysts, such as rhodium or ruthenium-based catalysts, capable of saturating resilient aromatic systems. The complete hydrogenation of this compound or its partially hydrogenated intermediates under these conditions leads to the formation of the perhydrogenated dodecahydro-4,6-dimethyldibenzothiophene.

The reduction processes used to create hexahydro and dodecahydro derivatives inherently generate stereocenters, leading to the possibility of multiple stereoisomers. For instance, the fusion of the cyclohexyl rings in the hexahydro and dodecahydro structures can be either cis or trans.

The stereochemical outcome of these reductions is dependent on the catalyst and reaction conditions used. Characterization and differentiation of these stereoisomers are typically achieved using advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The spatial arrangement of atoms in different isomers results in distinct NMR chemical shifts and coupling constants, allowing for their structural elucidation. While precise control over the formation of a single stereoisomer can be challenging, studies often focus on the characterization of the resulting mixture of diastereomers to understand their relative stability and reactivity. researchgate.net

Table 2: Synthesis of Hydrogenated Derivatives of this compound

| Target Compound | Starting Material | Key Reagents/Catalyst | Reaction Type |

| 1,2,3,4-Tetrahydro-4,6-dimethyldibenzothiophene | 2-methylbenzenethiol & 2-bromo-3-methylcyclohexanone | Polyphosphoric Acid researchgate.net | Tilak Annulation |

| Hexahydro-4,6-dimethyldibenzothiophene | 1,2,3,4-Tetrahydro-4,6-dimethyldibenzothiophene | Zn, CF3COOH researchgate.net | Chemical Reduction |

| Hexahydro-4,6-dimethyldibenzothiophene | This compound | Pd/C, H₂ researchgate.net | Catalytic Hydrogenation |

| Dodecahydro-4,6-dimethyldibenzothiophene | This compound | Rh/C or Ru/C, High-Pressure H₂ | Catalytic Hydrogenation |

Catalytic and Non Catalytic Desulfurization Strategies for 4,6 Dimethyldibenzothiophene

Hydrodesulfurization (HDS) Processes

Hydrodesulfurization (HDS) is a vital catalytic process used in the refining industry to remove sulfur from petroleum products. For sterically hindered sulfur compounds like 4,6-dimethyldibenzothiophene (4,6-DMDBT), which are notoriously difficult to remove, the HDS process involves complex reaction networks. The efficiency and selectivity of the process depend heavily on the catalyst type, reaction conditions, and the molecular structure of the sulfur compound itself. The removal of sulfur from 4,6-DMDBT primarily proceeds through two competing pathways: Direct Desulfurization (DDS) and Hydrogenation (HYD). mdpi.comresearchgate.netresearchgate.net A third, less direct route involving isomerization can also play a role in facilitating sulfur removal. mdpi.comacs.org

Reaction Networks and Pathways

The Direct Desulfurization (DDS) pathway involves the direct cleavage of the carbon-sulfur (C–S) bonds in the 4,6-DMDBT molecule without prior hydrogenation of its aromatic rings. mdpi.comuu.nl This reaction proceeds through the formation of a σ-bond, where the electron pair of the sulfur atom in the thiophenic ring adsorbs onto an active site of the catalyst. mdpi.com Following adsorption, the C–S bonds are broken, leading to the formation of 3,3'-dimethylbiphenyl (B1664587) (DMBP) and hydrogen sulfide (B99878) (H₂S). researchgate.netresearchgate.net

However, the methyl groups located at the 4 and 6 positions of the dibenzothiophene (B1670422) core present a significant steric barrier. mdpi.comresearchgate.net This steric hindrance impedes the necessary adsorption of the sulfur atom onto the catalyst surface, thereby suppressing the DDS pathway. researchgate.netnih.gov Consequently, for highly substituted compounds like 4,6-DMDBT, the DDS route is generally less favored compared to the hydrogenation pathway. mdpi.comresearchgate.net Despite this, some catalysts are designed to enhance DDS activity. For instance, studies have shown that NiMo catalysts supported on proton-exchanged AlMCM-41 (NiMo/HAlMCM-41) can favor the DDS route. mdpi.com

The Hydrogenation (HYD) pathway is the dominant route for the desulfurization of sterically hindered molecules like 4,6-DMDBT. researchgate.net This pathway circumvents the steric hindrance around the sulfur atom by initiating the reaction with the hydrogenation of one or both of the aromatic rings. researchgate.net The process begins with the formation of a π-bond between the aromatic rings of the 4,6-DMDBT molecule and the catalyst's active site. mdpi.com This adsorption mode is less affected by the methyl groups. researchgate.net

Once adsorbed, the aromatic ring system is partially or fully hydrogenated, leading to the formation of various hydrogenated intermediates. These intermediates are then readily desulfurized via C–S bond hydrogenolysis. acs.orgresearchgate.net The primary desulfurized products of the HYD pathway are 3,3'-dimethylcyclohexylbenzene (DMCHB) and, upon further hydrogenation, 3,3'-dimethylbicyclohexyl (DMBCH). researchgate.netnih.gov The first hydrogenation step, forming tetrahydro-4,6-dimethyldibenzothiophene, is often the slowest and therefore the rate-determining step in the entire HYD sequence. researchgate.net

The table below summarizes the primary reaction pathways and their main products.

| Pathway | Description | Key Intermediate(s) | Final Product(s) | Governing Factor |

|---|---|---|---|---|

| Direct Desulfurization (DDS) | Direct C-S bond cleavage without prior ring hydrogenation. mdpi.comresearchgate.net | None | 3,3'-dimethylbiphenyl (DMBP) researchgate.net | Severely limited by steric hindrance from methyl groups. researchgate.net |

| Hydrogenation (HYD) | Hydrogenation of aromatic ring(s) followed by C-S bond cleavage. mdpi.comresearchgate.net | Tetrahydro- and Hexahydro-4,6-dimethyldibenzothiophene researchgate.net | 3,3'-dimethylcyclohexylbenzene (DMCHB), 3,3'-dimethylbicyclohexyl (DMBCH) researchgate.netnih.gov | Dominant pathway due to bypassing steric hindrance. researchgate.net |

The HYD pathway for 4,6-DMDBT proceeds through a series of hydrogenated intermediates. The initial and rate-limiting step is the hydrogenation of 4,6-DMDBT to form 4,6-dimethyltetrahydrodibenzothiophene (TH-DMDBT). researchgate.net This intermediate is highly reactive and is not typically detected in significant quantities during the reaction. acs.org

The TH-DMDBT intermediate is further hydrogenated to 4,6-dimethylhexahydrodibenzothiophene (HH-DMDBT). researchgate.net Research has shown that all four possible diastereoisomers of HH-DMDBT can be formed and they interconvert rapidly during the HDS process. The HH-DMDBT intermediate represents a key branching point in the reaction network. It can undergo two subsequent reactions:

Desulfurization: The C–S bond is broken to yield 3,3′-dimethylcyclohexylbenzene (DMCHB). researchgate.net

Further Hydrogenation: The remaining aromatic ring is saturated to form 4,6-dodecahydrodibenzothiophene (DH-DMDBT), which is then rapidly desulfurized to 3,3′-dimethylbicyclohexyl. researchgate.net

Kinetic studies reveal that the hydrogenation of 4,6-DMDBT to TH-DMDBT is the slowest step, while the subsequent desulfurization of the hydrogenated intermediates occurs more readily. researchgate.net The removal of sulfur from these tetrahydro- and hexahydro- intermediates proceeds through C-S hydrogenolysis rather than an elimination reaction. researchgate.netresearchgate.net

An alternative strategy to overcome the steric hindrance of 4,6-DMDBT involves an initial isomerization reaction. mdpi.com This pathway relies on catalysts with acidic properties, such as those containing Y-zeolite. acs.org In this process, the methyl groups on the 4,6-DMDBT molecule migrate to less sterically hindered positions, such as the 3 and 6 positions, forming 3,6-dimethyldibenzothiophene (B1618942) (3,6-DMDBT). mdpi.comacs.org

Steric hindrance is the single most critical factor determining the selectivity between the DDS and HYD pathways in the HDS of 4,6-DMDBT. researchgate.netresearchgate.net The methyl groups at the 4- and 6-positions act as a shield, physically blocking the sulfur atom from effectively adsorbing onto the catalyst active sites required for the DDS reaction (σ-adsorption). mdpi.comresearchgate.net

This steric constraint forces the molecule to adsorb via its aromatic π-system (π-adsorption), which is the initial step of the HYD pathway. mdpi.com As a result, the HDS of 4,6-DMDBT proceeds predominantly through the HYD route on conventional sulfide catalysts. mdpi.comresearchgate.net The ratio of HYD to DDS products is often used as a measure of a catalyst's ability to handle sterically hindered molecules. A higher HYD/DDS ratio indicates that the HYD pathway is the main reaction route. researchgate.net While the DDS pathway is suppressed, it is not entirely eliminated. Catalysts with specific properties, such as large pores or modified acidity, can facilitate the DDS route to some extent by providing better access to the sulfur atom or by promoting isomerization to less hindered forms. acs.orgnih.gov

The table below presents data from a study on NiMo catalysts, illustrating the effect of support modification on conversion and pathway selectivity.

| Catalyst | 4,6-DMDBT Conversion (%) | HYD/DDS Ratio | Predominant Pathway |

|---|---|---|---|

| NiMo/γ-Al₂O₃ | Data Not Specified | 1.51 | HYD researchgate.net |

| NiMo/HAlMCM-41 | ~88 | Lower than NiMo/HTiMCM-41 | DDS mdpi.com |

| NiMo/HTiMCM-41 | Data Not Specified | Higher than NiMo/HAlMCM-41 | HYD and DDS to a similar extent mdpi.com |

| CoMo/Al₂O₃-zeolite | High Activity | Not Specified (Isomerization significant) | Isomerization followed by DDS acs.org |

Hydrogenation (HYD) Pathway

Catalytic Systems and Material Science for the Desulfurization of this compound

The removal of sterically hindered sulfur compounds like this compound (4,6-DMDBT) is a significant challenge in producing ultra-low sulfur fuels. mdpi.commdpi.com The methyl groups at the 4 and 6 positions obstruct the direct desulfurization (DDS) pathway, where the sulfur atom interacts directly with the catalyst active site. mdpi.comnih.gov Consequently, the hydrogenation (HYD) pathway, which involves the saturation of one of the aromatic rings prior to C-S bond cleavage, is often the predominant route for 4,6-DMDBT conversion. mdpi.comnih.govpsu.edu Research has focused on developing advanced catalytic systems with enhanced hydrogenation capabilities and optimized material properties to efficiently desulfurize this refractory molecule.

Transition Metal Sulfide Catalysts (NiMo, CoMo, NiW, Mo)

Transition metal sulfides are the cornerstone of industrial hydrodesulfurization (HDS) catalysis. mdpi.comosti.gov Bimetallic catalysts, particularly cobalt- or nickel-promoted molybdenum sulfide (CoMo, NiMo) and nickel-promoted tungsten sulfide (NiW) supported on high-surface-area materials, are widely used. mdpi.commdpi.commdpi.com The active phase of these catalysts is generally considered to be the "NiMoS" or "CoMoS" phase, where the promoter atoms (Ni, Co) are located at the edges of MoS₂ nanocrystals. acs.org

For the challenging HDS of 4,6-DMDBT, NiMo catalysts often show higher activity than CoMo catalysts, particularly through the HYD pathway. researchgate.net Trimetallic systems like NiMoW have also been investigated, as tungsten can offer higher hydrogenation capacity than molybdenum, which is beneficial for the HYD-dominant route of 4,6-DMDBT removal. mdpi.com The choice of metal, support, and synthesis method significantly influences the catalyst's morphology, the nature of its active sites, and its ultimate performance in deep HDS.

γ-Alumina (γ-Al₂O₃) : This is the most common industrial support for HDS catalysts due to its favorable mechanical properties and surface characteristics. mdpi.comacs.org However, strong interactions between the active metals and the alumina (B75360) surface can sometimes limit the sulfidation degree and the formation of highly active stacked MoS₂ structures. mdpi.comrsc.org CoMo or NiMo catalysts supported on γ-Al₂O₃ are effective but can be limited in the deep HDS of refractory molecules like 4,6-DMDBT. mdpi.com Modifications, such as covering the alumina with carbon species, have been shown to weaken the metal-support interaction, leading to MoS₂ slabs with shorter lengths and higher HDS activity for 4,6-DMDBT, primarily via the DDS route. rsc.org

MCM-41 Based Supports : Mesoporous silica (B1680970) materials like MCM-41 offer high surface areas and uniform pore structures, making them attractive as catalyst supports. taylorfrancis.comresearchgate.net Incorporating metals like aluminum (Al) or titanium (Ti) into the MCM-41 framework can modify its surface properties. mdpi.com NiMo catalysts supported on proton-exchanged AlMCM-41 and TiMCM-41 have demonstrated increased conversion of 4,6-DMDBT compared to their unmodified counterparts. mdpi.com The NiMo/HTiMCM-41 catalyst, in particular, showed the highest efficiency, attributed to its suitable acidity and good dispersion of the active phase. mdpi.com Interestingly, the reaction pathway was influenced by the support; NiMo/HAlMCM-41 favored the DDS route, while NiMo/HTiMCM-41 promoted both DDS and HYD pathways to a similar extent. mdpi.com

Al₂O₃-ZrO₂ Composites : Zirconia (ZrO₂) has been used to modify alumina supports, as it can enhance the dispersion and reducibility of the active phases. nih.govacs.org For NiW catalysts supported on Al₂O₃-ZrO₂ composites, a lower concentration of Al₂O₃ weakens the interaction between the tungsten species and the support. nih.gov This facilitates the formation of the highly active "Type II" NiWS phase, which promotes the HYD route in 4,6-DMDBT HDS. nih.gov The NiWS/Al₂₅Zr₇₅ catalyst demonstrated the highest initial reaction rate, highlighting the beneficial synergistic effect between alumina and zirconia. nih.gov

SAPO-34 : Silicoaluminophosphate (SAPO) zeolites, like SAPO-34, possess a unique pore structure and adjustable acidity. nih.govnih.gov When used as a support for Co and Mo metals, a hierarchical porous SAPO-34 with both micropores and mesopores showed excellent performance for 4,6-DMDBT hydrodesulfurization. nih.govnih.gov The catalytic conversion reached approximately 83%, significantly higher than that achieved with a conventional Al₂O₃ support. nih.govnih.gov The hierarchical pore structure is believed to improve the diffusion of the bulky 4,6-DMDBT molecules to the active sites. nih.gov

| Catalyst System | Support Material | Key Research Finding | Predominant HDS Pathway |

|---|---|---|---|

| CoMo | Carbon-covered γ-Al₂O₃ | Weakened metal-support interaction improved HDS activity. rsc.org | Direct Desulfurization (DDS) rsc.org |

| NiMo | Proton-exchanged TiMCM-41 (HTiMCM-41) | Highest catalytic efficiency among tested MCM-41 supports due to appropriate acidity and high active phase dispersion. mdpi.com | Hydrogenation (HYD) and DDS mdpi.com |

| NiMo | Proton-exchanged AlMCM-41 (HAlMCM-41) | Showed unexpectedly high ability for direct desulfurization. mdpi.com | Direct Desulfurization (DDS) mdpi.com |

| NiW | Al₂O₃-ZrO₂ (25% Al₂O₃) | Highest initial reaction rate due to enhanced formation of "Type II" NiWS active phase. nih.gov | Hydrogenation (HYD) nih.gov |

| CoMo | Hierarchical Porous SAPO-34 | Achieved ~83% conversion, much higher than on Al₂O₃, due to improved molecular transfer. nih.govnih.gov | Not specified |

Unsupported, or bulk, catalysts have gained attention as they can offer a higher concentration of active sites compared to their supported counterparts, where a significant portion of the material is the inert support. mdpi.comproquest.com

Unsupported NiMo Sulfide : These catalysts, often prepared via hydrothermal or solvothermal synthesis, have demonstrated significantly higher activity in the HDS of 4,6-DMDBT than conventional supported NiMo/Al₂O₃ catalysts. psu.eduepa.gov The synthesis conditions are crucial in determining the catalyst's morphology and performance. epa.gov Unsupported NiMo catalysts tend to favor the HYD pathway for 4,6-DMDBT desulfurization, which is in contrast to the DDS preference of many supported catalysts. psu.eduepa.gov The high activity is attributed to the high dispersion of active species and the generation of a greater number of active NiMoS sites. epa.gov

Tungsten Phosphide (NiMoP) : Bimetallic phosphides have emerged as a promising class of HDS catalysts. Unsupported NiMoP catalysts have been prepared and tested for the HDS of 4,6-DMDBT. researchgate.net The addition of phosphorus can modify the catalyst's acidity and lead to more dispersed MoS₂-like particles with the formation of a Ni-Mo-S phase, achieving a desulfurization rate of up to 99.8%. researchgate.net

| Catalyst Type | Catalyst Example | Key Advantage | Primary HDS Pathway |

|---|---|---|---|

| Unsupported | Hydrothermally synthesized NiMo Sulfide | Much higher HDS activity than commercial NiMo/Al₂O₃. psu.eduepa.gov | Hydrogenation (HYD) psu.eduepa.gov |

| Unsupported | NiMoP | High desulfurization rate (99.8%) achieved. researchgate.net | Not specified |

| Supported | Commercial NiMo/Al₂O₃ | Standard industrial catalyst. | Varies, often DDS-limited for 4,6-DMDBT |

Noble metals like platinum (Pt) and palladium (Pd) are known for their excellent hydrogenation capabilities. researchgate.net While highly active, their high cost and susceptibility to sulfur poisoning have limited their widespread industrial use for HDS. researchgate.netresearchgate.net

Recent research has focused on innovative catalyst designs to harness the activity of noble metals while protecting them from deactivation. One such design is a Pt-confinement catalyst, MoS₂/Pt@TD-6%Ti. researchgate.net In this architecture, Pt nanoparticles are confined within the micropores of a support, which are then covered by MoS₂. researchgate.net This structure allows small hydrogen molecules to reach the Pt for dissociation (a process known as hydrogen spillover) but prevents larger sulfur-containing molecules from accessing and poisoning the noble metal. researchgate.net This synergistic effect between the strong H₂ dissociation ability of Pt and the desulfurization ability of MoS₂ results in higher HDS activities for 4,6-DMDBT. researchgate.net Similarly, Pt-Pd catalysts supported on mesoporous zeolites have shown much higher activity for 4,6-DMDBT HDS than catalysts on conventional supports like γ-Al₂O₃. researchgate.net

Catalyst Synthesis and Engineering

The method used to synthesize a catalyst has a profound impact on its final physical and chemical properties, including morphology, surface area, and the nature of the active sites.

Hydrothermal and solvothermal synthesis methods are powerful techniques for preparing unsupported transition metal sulfide catalysts with high activity. mdpi.comproquest.comepa.gov These methods involve reacting precursors in a closed system (autoclave) at elevated temperatures and pressures, using water or an organic solvent. mdpi.comepa.gov The synthesis parameters can be tuned to control the morphology and, consequently, the catalytic performance.

For unsupported NiMo sulfide catalysts, key findings include:

Effect of Temperature : Higher synthesis temperatures (e.g., 375 °C vs. 300 °C) can increase HDS activity for 4,6-DMDBT. epa.gov This is associated with morphological changes; higher temperatures tend to produce MoS₂ slabs with shorter lengths, more curvature, and a lower number of layers in each stack, which can expose more active sites. epa.gov Higher temperatures also favor the HYD pathway over the DDS pathway. epa.gov

Effect of Pressure : Increasing the initial H₂ pressure during synthesis can also enhance HDS activity. epa.gov However, in contrast to temperature, higher pressure tends to increase the number of layers in the MoS₂ stacks and favors the DDS selectivity for 4,6-DMDBT HDS. epa.gov

Effect of Synthesis Time : In solvothermal synthesis, a shorter reaction time (e.g., 2 hours) can produce smaller, irregular "flake"-shaped particles with a larger surface area. mdpi.com This morphology resulted in higher catalytic activity for 4,6-DMDBT HDS compared to a longer synthesis time (6 hours), which produced larger, more crystalline "rod"-shaped particles with a lower surface area. mdpi.com

| Synthesis Parameter | Change | Effect on Morphology | Effect on HDS Activity/Selectivity |

|---|---|---|---|

| Temperature | Increase | Shorter slabs, more curvature, fewer layers per stack. epa.gov | Increased HDS activity; increased HYD selectivity. epa.gov |

| Decrease | Longer slabs, less curvature, more layers per stack. epa.gov | Decreased HDS activity; increased DDS selectivity. epa.gov | |

| H₂ Pressure | Increase | Higher number of layers per stack. epa.gov | Increased HDS activity; increased DDS selectivity. epa.gov |

| Decrease | Lower number of layers per stack. epa.gov | Decreased HDS activity; increased HYD selectivity. epa.gov | |

| Solvothermal Time | Shorter (2h) | Small, irregular "flake" morphology, larger surface area. mdpi.com | Higher HDS activity. mdpi.com |

| Longer (6h) | Large, crystalline "rod" morphology, smaller surface area. mdpi.com | Lower HDS activity. mdpi.com |

Solvothermal Synthesis for Unsupported Catalysts

Solvothermal synthesis has emerged as a significant method for producing unsupported catalysts with high activity in the hydrodesulfurization (HDS) of this compound (4,6-DMDBT). mdpi.comresearcher.life This technique allows for the creation of bulk catalysts that are entirely composed of active phases, which can circumvent some limitations associated with supported catalysts. researchgate.net

Research has demonstrated that unsupported nickel-molybdenum (B8610338) (NiMo) catalysts synthesized via solvothermal methods exhibit notable performance in the HDS of 4,6-DMDBT. mdpi.comresearcher.life The synthesis parameters, such as pH and solvothermal treatment time, play a crucial role in determining the morphology and, consequently, the catalytic activity of the resulting materials. mdpi.com For instance, NiMo catalyst precursors synthesized in an ethanol/water mixture can form different morphologies like "grains," "flakes," or "rods" depending on the synthesis conditions. mdpi.comresearcher.life

A shorter solvothermal synthesis time has been shown to be beneficial. For example, a bulk NiMo catalyst synthesized over 2 hours displayed higher selectivity and catalytic activity for the HDS of 4,6-DMDBT compared to both a catalyst synthesized over 6 hours and a conventional supported NiMo/γ-Al2O3 reference catalyst. mdpi.com The catalyst prepared with a shorter duration exhibited small, irregular "flake"-shaped particles, a larger surface area, and a greater amount of the β-NiMoO4 phase relative to the α-NiMoO4 phase. mdpi.com These characteristics are believed to contribute to the formation of a greater number of active sites on the amorphous surface of the grains. mdpi.com In contrast, a longer synthesis time led to the formation of more crystalline, long "rod" morphologies with a reduced specific surface area, resulting in decreased catalytic activity. mdpi.com

| Catalyst | Solvothermal Time (hours) | Morphology | Relative Catalytic Activity |

|---|---|---|---|

| CatEtOH(2h) | 2 | Irregular "flakes" | Higher |

| CatEtOH(6h) | 6 | Long "rods" | Lower |

Influence of Support Composition and Concentration (e.g., Al2O3-ZrO2 Ratio)

The composition of the support material significantly impacts the catalytic activity for the deep HDS of 4,6-DMDBT. In the case of nickel-tungsten sulfide (NiWS) catalysts, the ratio of alumina (Al2O3) to zirconia (ZrO2) in the support has been systematically studied. nih.govnih.gov

Varying the concentration of Al2O3 in AlxZr100-x supports synthesized by the sol-gel method has a direct effect on the catalyst's performance. nih.govnih.gov It has been observed that as the concentration of Al2O3 increases, the catalytic activity for the HDS of 4,6-DMDBT tends to decrease. nih.gov A study found that a NiWS catalyst supported on a composite with 25% Al2O3 and 75% ZrO2 (NiW/Al25Zr75) was the most active among the tested compositions. nih.gov This particular catalyst demonstrated an initial reaction rate that was significantly higher than catalysts with other Al2O3-ZrO2 ratios, including pure ZrO2 and pure Al2O3 supports. nih.gov

The incorporation of ZrO2 into the Al2O3 support is believed to modify the electronic properties and weaken the metal-support interaction, specifically the W–O–Al bond. nih.govnih.govacs.org This weakening facilitates the sulfidation of tungsten and nickel species, which is crucial for the formation of the active catalytic phase. nih.govnih.gov Furthermore, the presence of ZrO2 can inhibit the incorporation of Ni into the support matrix, thereby preventing the formation of less active nickel-aluminate spinel phases. acs.org A lower amount of Al2O3 in the support is correlated with a higher hydrogenation (HYD) to direct desulfurization (DDS) ratio, indicating a preference for the hydrogenation pathway in the removal of sulfur from 4,6-DMDBT. nih.govnih.gov

| Catalyst | Al2O3 Concentration (wt%) | Relative Initial Reaction Rate |

|---|---|---|

| NiW/Al0Zr100 | 0 | 1.0 |

| NiW/Al25Zr75 | 25 | 2.2 |

| NiW/Al50Zr50 | 50 | 1.5 |

| NiW/Al75Zr25 | 75 | 1.3 |

| NiW/Al100Zr0 | 100 | 1.4 |

Active Site Characterization and Design

Type II NiWS Phase Formation

The formation of the "Type II" NiWS active phase is considered highly beneficial for the deep HDS of sterically hindered molecules like 4,6-DMDBT. nih.govnih.govresearchgate.net This phase is associated with a high hydrogenation capability, which is essential for the HYD pathway of desulfurization. researchgate.net The composition of the catalyst support plays a critical role in promoting the formation of this active phase.

In NiWS/Al2O3-ZrO2 catalysts, a lower concentration of Al2O3 facilitates the formation of the Type II NiWS phase. nih.govnih.gov This is attributed to the weakening of the interaction between the tungsten species and the support (W-O-Al bond), which in turn promotes the sulfidation of both W and Ni species. nih.govnih.gov The presence of ZrO2 enhances the reducibility of the metal species, further aiding in the creation of the highly active NiWS phase. acs.org Catalysts with a higher proportion of Type II active sites generally exhibit superior performance in the HDS of 4,6-DMDBT. researchgate.net This is because the Type II phase is often characterized by a higher stacking number of the sulfide slabs, which is linked to better hydrogenation performance. researchgate.net

Role of Tetrahedral and Octahedral Coordination of Metal Species

The coordination geometry of the metal species (Ni and W) in the oxide precursor state of the catalyst has a profound influence on the final structure of the active sulfide phase. These metal species can exist in both tetrahedral (Td) and octahedral (Oh) coordination. nih.govnih.govmdpi.com

In NiWS/Al2O3-ZrO2 systems, as the amount of Al2O3 decreases, the generation of superficial polytungstates is favored, leading to a prevalence of octahedrally coordinated WOx species in the oxide phase. nih.gov These octahedral species, along with more superficial Ni species, are precursors to the formation of WS2 and the active NiWS phase during the sulfidation step. nih.govnih.gov Catalysts with a higher proportion of octahedral species tend to exhibit higher activity in the HDS of 4,6-DMDBT. nih.gov Conversely, at high Al2O3 concentrations, there is a greater tendency for the formation of tetrahedrally coordinated Ni species, which can lead to the formation of a nickel-aluminate spinel that is more difficult to sulfide and less active. acs.orgmdpi.com The presence of ZrO2 helps to mitigate the formation of this spinel phase. acs.org

Proton Exchange and Acidity of Supports

The acidity of the catalyst support is another critical factor that influences the HDS of 4,6-DMDBT. Modifying the support through processes like proton exchange can significantly alter its acidic properties and, consequently, the catalytic performance. mdpi.com

Functionalization of mesoporous supports like AlMCM-41 and TiMCM-41 with protons has been shown to increase the conversion of 4,6-DMDBT and the pseudo-first-order rate constant of the HDS reaction. mdpi.com An increase in the acidic function of the catalyst is thought to catalyze the skeletal rearrangement or isomerization of the alkyl groups in the 4,6-DMDBT molecule. mdpi.com This isomerization can reduce the steric hindrance around the sulfur atom, allowing for easier access to the active sites of the catalyst and potentially favoring the DDS pathway. mdpi.com

| Catalyst | Support | k (x10^-4 mol g^-1 s^-1) |

|---|---|---|

| NiMo/AlMCM-41 | AlMCM-41 | 1.1 |

| NiMo/HAlMCM-41 | H-AlMCM-41 | 1.6 |

| NiMo/TiMCM-41 | TiMCM-41 | 1.9 |

| NiMo/HTiMCM-41 | H-TiMCM-41 | 2.1 |

Synergistic Effects of Promoters and Metal Confinement

The interaction between the promoter metal (e.g., Ni or Co) and the primary metal (e.g., Mo or W) is fundamental to the high activity of HDS catalysts. The "promoter effect" leads to the formation of highly active phases, such as Ni-Mo-S, which are more active than the individual components. researchgate.net The precise nature of this synergy is a key aspect of catalyst design.

Metal confinement, which can be influenced by the pore structure and surface chemistry of the support, also plays a role in catalytic performance. While not explicitly detailed in the provided context for 4,6-DMDBT, the principle of confining catalytically active species within a structured support like a metal-organic framework can prevent aggregation and degradation of active sites. nih.gov In the context of traditional HDS catalysts, the support's structure influences the dispersion and stacking of the MoS2 (or WS2) slabs. mdpi.com A well-designed support can lead to a higher number of accessible active sites at the edges of these slabs, where the promoter atoms are located. The synergistic interplay between the promoter atoms and the edge sites of the confined sulfide slabs is crucial for efficient C-S bond cleavage in refractory molecules such as this compound.

Kinetic and Mechanistic Studies in HDS

Hydrodesulfurization (HDS) is the conventional method used in refineries to remove sulfur from petroleum fractions. Understanding the kinetics and reaction mechanisms involved in the HDS of 4,6-DMDBT is crucial for optimizing catalyst design and process conditions.

The hydrodesulfurization of this compound is frequently described using a pseudo-first-order kinetic model. nih.govresearchgate.net This simplification is considered valid under typical HDS conditions where the concentration of hydrogen is in large excess and can be assumed to be constant. The reaction rate is therefore considered to be dependent only on the concentration of 4,6-DMDBT.

The pseudo-first-order rate equation can be expressed as:

-rA = k CA

Where:

-rA is the rate of reaction of 4,6-DMDBT

k is the pseudo-first-order rate constant

CA is the concentration of 4,6-DMDBT

Several studies have successfully applied this model to fit experimental data obtained from the HDS of 4,6-DMDBT over various catalysts, such as NiMo and CoMo supported on alumina. mdpi.com The applicability of the pseudo-first-order model suggests that at low concentrations of 4,6-DMDBT, typically found in deep HDS processes, the adsorption of the sulfur compound on the catalyst surface is not the rate-limiting step. While more complex Langmuir-Hinshelwood models can also be used, the pseudo-first-order approach often provides a good fit for the experimental data under these conditions.

Table 1: Kinetic Models for 4,6-DMDBT HDS

| Kinetic Model | Applicability | Key Assumption |

|---|---|---|

| Pseudo-First-Order | High hydrogen partial pressure, low 4,6-DMDBT concentration. | Concentration of hydrogen is constant. |

| Langmuir-Hinshelwood | Wider range of reactant concentrations. | Adsorption of reactants on the catalyst surface is considered. |

The HDS of this compound can proceed through two primary reaction pathways: direct desulfurization (DDS) and hydrogenation (HYD). In the DDS pathway, the C-S bonds are cleaved directly, while in the HYD pathway, one of the aromatic rings is first hydrogenated, followed by the cleavage of the C-S bonds.

However, other studies suggest that the initial C-S bond cleavage can be the rate-limiting step, particularly in the DDS pathway. uu.nl The steric hindrance from the methyl groups at the 4 and 6 positions significantly impedes the adsorption of the molecule on the catalyst surface in a way that facilitates direct C-S bond scission.

The efficiency of the HDS of this compound is significantly influenced by several key reaction parameters.

Temperature: Increasing the reaction temperature generally leads to a higher rate of desulfurization. However, excessively high temperatures can promote undesirable side reactions and lead to faster catalyst deactivation. For the HDS of 4,6-DMDBT, typical temperatures range from 320°C to 400°C. nih.govmdpi.com

Pressure: Higher hydrogen partial pressure favors the HDS reaction, particularly the hydrogenation pathway, which is crucial for the removal of sterically hindered sulfur compounds. mdpi.comnih.gov Increased pressure enhances the solubility of hydrogen in the liquid phase and increases its availability on the catalyst surface.

H₂/Oil Ratio: A higher hydrogen-to-oil ratio ensures a sufficient supply of hydrogen for the hydrogenation and hydrogenolysis reactions. This is particularly important for deep desulfurization where significant hydrogenation of aromatic rings is required. A sufficient H₂/oil ratio also helps to suppress coke formation and maintain catalyst activity. researchgate.net

Liquid Hourly Space Velocity (LHSV): LHSV is a measure of the volumetric flow rate of the liquid feed divided by the volume of the catalyst. A lower LHSV implies a longer residence time of the reactants in the catalyst bed, which generally leads to a higher conversion of 4,6-DMDBT. eptq.com Conversely, a higher LHSV can be used to increase throughput, but may result in lower sulfur removal.

Table 2: Influence of Reaction Parameters on 4,6-DMDBT HDS

| Parameter | Effect of Increase | Rationale |

|---|---|---|

| Temperature | Increases reaction rate | Provides sufficient activation energy for C-S bond cleavage and hydrogenation. |

| Pressure | Increases HDS, especially via HYD pathway | Enhances hydrogen solubility and surface concentration. |

| H₂/Oil Ratio | Improves desulfurization and catalyst stability | Ensures adequate hydrogen supply for reactions and minimizes coke formation. |

| LHSV | Decreases conversion | Reduces the contact time between the reactants and the catalyst. |

The deactivation of HDS catalysts is a significant issue in industrial applications. The primary mechanisms for the deactivation of catalysts used for the HDS of this compound are poisoning and coke deposition.

Poisoning: Nitrogen-containing compounds present in the feedstock are major catalyst poisons. researchgate.netresearchgate.net These compounds, particularly basic nitrogen species like quinoline (B57606), adsorb strongly onto the acidic sites of the catalyst, which are active for hydrogenation reactions. researchgate.netosti.gov This competitive adsorption inhibits the hydrogenation of the aromatic rings of 4,6-DMDBT, thereby reducing the efficiency of the HYD pathway. The poisoning effect is more pronounced for the HDS of sterically hindered molecules like 4,6-DMDBT compared to less hindered sulfur compounds. researchgate.net

Coke Deposition: At high temperatures, heavy aromatic compounds in the feed can undergo condensation reactions to form coke, which deposits on the catalyst surface and in its pores. This deposition blocks access to the active sites and can lead to a significant loss of catalytic activity.

Oxidative Desulfurization (ODS) Processes

Oxidative desulfurization is an alternative or complementary technology to HDS for removing sulfur compounds from fuels. ODS involves the oxidation of sulfur compounds to their corresponding sulfoxides and sulfones, which are more polar and can be easily separated from the non-polar fuel phase by extraction or adsorption.

In the ODS of this compound, an oxidizing agent, such as hydrogen peroxide, is used in the presence of a catalyst to convert the sulfur atom to a more oxidized state. The generally accepted mechanism involves the following steps:

Activation of the oxidant: The catalyst activates the oxidizing agent to form a highly reactive oxidizing species.

Nucleophilic attack: The sulfur atom in 4,6-DMDBT, being electron-rich, acts as a nucleophile and attacks the activated oxidant.

Formation of sulfoxide (B87167): The initial oxidation product is this compound sulfoxide.

Formation of sulfone: Further oxidation of the sulfoxide leads to the formation of this compound sulfone.

The resulting sulfoxides and sulfones have significantly increased polarity compared to the parent 4,6-DMDBT. This difference in polarity allows for their selective removal from the fuel using a polar solvent or an adsorbent.

Oxidative Reaction Mechanisms

Oxidation to Sulfoxide and Sulfone Derivatives

The foundational step in the oxidative desulfurization of 4,6-DMDBT is its conversion to more polar oxidized forms, specifically this compound sulfoxide (4,6-DMDBTO) and this compound sulfone (4,6-DMDBTO₂). mdpi.commdpi.com This transformation is crucial because the resulting sulfoxides and sulfones exhibit increased polarity, which facilitates their removal from the nonpolar fuel matrix through extraction or adsorption.

The oxidation process involves the sequential addition of oxygen atoms to the sulfur atom of the 4,6-DMDBT molecule. The initial oxidation yields the corresponding sulfoxide, and further oxidation leads to the formation of the sulfone. bohrium.com These oxidized products are the primary targets in most ODS systems. mdpi.commdpi.com For instance, studies utilizing oxovanadium(IV) Schiff base catalysts have identified this compound sulfone as the main product of oxidation. mdpi.commdpi.com Similarly, research on metal-free activated carbons demonstrated a 100% conversion of 4,6-DMDBT to its corresponding sulfoxide and sulfone derivatives after surface modification. bohrium.com

The selective conversion to sulfone is often the desired outcome, as it is typically more easily separated from the fuel phase. The efficiency of this oxidation is a key performance indicator for any ODS system and is influenced by factors such as the oxidant, catalyst, and reaction conditions.

Photoinduced Electron Transfer Mechanisms

Photocatalytic oxidation offers a distinct pathway for the desulfurization of 4,6-DMDBT, driven by photoinduced electron transfer (ET) mechanisms. In a system sensitized by N-methylquinolinium tetrafluoborate (NMQ+), the photooxidation of 4,6-DMDBT proceeds efficiently to produce its sulfoxide and sulfone derivatives.

The process is initiated by the excitation of the photosensitizer (NMQ+) upon light absorption. The excited sensitizer (B1316253) then accepts an electron from the 4,6-DMDBT molecule. This electron transfer is a diffusion-controlled process, as evidenced by fluorescence quenching studies. The formation of a neutral radical of the sensitizer (NMQ•) confirms the electron-transfer nature of the reaction. This ET process is a critical step, leading to the activation of the sulfur compound and making it susceptible to oxidation. The suppression of sulfoxide and sulfone formation in the presence of an electron trap further corroborates the dominance of the electron transfer mechanism.

Role of Reactive Oxygen Species (ROS) in Photocatalytic Oxidation

In photocatalytic systems, reactive oxygen species (ROS) play a pivotal role in the oxidation of substrates. In the context of 4,6-DMDBT photooxidation, the superoxide (B77818) radical anion (O₂•−) has been identified as a key participant.

Following the initial photoinduced electron transfer from 4,6-DMDBT to the photosensitizer, the resulting neutral radical of the sensitizer can then transfer an electron to molecular oxygen (O₂). This step generates the superoxide radical anion. Electron spin resonance (ESR) experiments have successfully trapped and identified O₂•− during the photooxygenation of 4,6-DMDBT, confirming its formation. This superoxide radical is a potent oxidizing agent that contributes to the conversion of the sulfur compound into its sulfoxide and sulfone forms. In contrast, control experiments have indicated that the role of singlet oxygen (¹O₂), another common ROS, is negligible in this specific photooxidation process.

Catalytic Oxidative Systems

Homogeneous Catalysts (e.g., Peroxomolybdate, Phosphotungstic Acid)

Homogeneous catalysts are highly effective in oxidative desulfurization due to their excellent activity and selectivity under mild conditions. Polyoxometalates (POMs), such as phosphotungstic acid, have demonstrated significant catalytic activity for the removal of refractory sulfur compounds, including 4,6-DMDBT.

A reaction-controlled phase transfer catalyst based on a trilacunary Keggin-type phosphotungstate, [C₇H₇(CH₃)₃N]₉PW₉O₃₄, has shown high efficacy in the ODS process. These catalysts can achieve nearly 100% removal of dibenzothiophene (DBT) and are also effective for 4,6-DMDBT. The catalytic cycle often involves the formation of active peroxo-species from the interaction between the POM and an oxidant like hydrogen peroxide (H₂O₂). These active species are responsible for oxidizing the sulfur atom in the 4,6-DMDBT molecule. One of the advantages of some of these systems is the potential for catalyst recovery and reuse, addressing a common drawback of homogeneous catalysis.

| Sulfur Compound | Catalyst System | Key Finding |

|---|---|---|

| Dibenzothiophene (DBT) | [C₇H₇(CH₃)₃N]₉PW₉O₃₄ with H₂O₂ | Nearly 100% removal rate achieved under optimal conditions. |

| This compound (4,6-DMDBT) | [C₇H₇(CH₃)₃N]₉PW₉O₃₄ with H₂O₂ | Showed high activity for removing this refractory compound. |

Heterogeneous Catalysts (e.g., Ti-HMS, Zn/Al-LDH, Mg/Al-LDH, Ni/Al-LDH, H₅PV₂Mo₁₀O₄₀/TiO₂, Anderson-type Catalysts)

Heterogeneous catalysts are highly valued in industrial applications due to their ease of separation and potential for regeneration. A wide array of solid catalysts has been investigated for the ODS of 4,6-DMDBT.

Ti-HMS (Titanium-Hexagonal Mesoporous Silica): Ti-HMS has demonstrated high catalytic activity for the oxidation of 4,6-DMDBT using hydrogen peroxide as the oxidant under mild conditions. Its large pore size allows the bulky 4,6-DMDBT molecules to access the active titanium sites within the catalyst's framework, a feature not shared by microporous materials like TS-1 or Ti-β, over which the oxidation of 4,6-DMDBT is negligible. The reaction rate over Ti-HMS is influenced by temperature, catalyst amount, and the H₂O₂/Sulfur molar ratio.

Layered Double Hydroxides (LDHs): Materials such as Zn/Al-LDH, Mg/Al-LDH, and Ni/Al-LDH have been successfully employed as catalysts for the oxidative desulfurization of 4,6-DMDBT, achieving conversion rates above 90%. These materials are reusable and function as effective heterogeneous catalysts. The catalytic performance can be influenced by the choice of the divalent metal (M²⁺) in the LDH structure and the reaction temperature, with different LDHs showing optimal performance at different temperatures. For example, Ni/Al-LDH showed its best performance at 40°C with a 95.29% conversion rate.

H₅PV₂Mo₁₀O₄₀/TiO₂: This composite material, where a heteropolyacid is supported on titanium dioxide, has proven to be an efficient catalyst for ODS. While detailed studies on 4,6-DMDBT are emerging, research on the closely related 4-methyldibenzothiophene (B47821) (4-MDBT) showed a maximum sulfur conversion of 99.0% under optimized conditions (60°C, 2 hours). The FT-IR analysis confirmed the successful impregnation of the polyoxometalate into the TiO₂ matrix, which is key to its catalytic activity.

Anderson-type Catalysts: Amphiphilic Anderson-type polyoxometalates, such as [(C₁₈H₃₇)₂N(CH₃)₂]₅[IMo₆O₂₄], are capable of oxidizing 4,6-DMDBT completely to its corresponding sulfone using molecular oxygen as the oxidant under mild conditions. The reactivity of sulfur compounds in this system follows the order of 4,6-DMDBT > DBT > Benzothiophene (B83047) (BT), highlighting its effectiveness for the most sterically hindered compound.

| Catalyst Type | Example | Key Research Finding |

|---|---|---|

| Mesoporous Silica | Ti-HMS | Effectively oxidizes bulky 4,6-DMDBT due to large pores; Arrhenius activation energy is 38.54 kJ mol⁻¹. |

| Layered Double Hydroxide (B78521) | Zn/Al-LDH, Mg/Al-LDH, Ni/Al-LDH | Achieved >90% conversion of 4,6-DMDBT; reusable heterogeneous catalysts. |

| Supported Heteropolyacid | H₅PV₂Mo₁₀O₄₀/TiO₂ | Achieved 99.0% conversion for the related 4-MDBT compound. |

| Anderson-type POM | [(C₁₈H₃₇)₂N(CH₃)₂]₅[IMo₆O₂₄] | Complete oxidation of 4,6-DMDBT to sulfone using O₂; reactivity is higher than for DBT or BT. |

Metal-Free Catalysts (e.g., Activated Carbons, Boron Carbide)

The development of metal-free catalysts for ODS is a significant area of research, driven by the goals of reducing cost and avoiding potential metal leaching into the fuel.

Activated Carbons: Commercial micro/mesoporous activated carbons have been successfully used as metal-free catalysts for the desulfurization of model fuel containing 4,6-DMDBT at ambient conditions. bohrium.com The catalytic performance is strongly linked to the surface chemistry of the carbon, particularly the density of acidic functional groups. bohrium.com Chemical modification of the carbon surface, for instance through acid treatment, can significantly enhance catalytic activity, leading to 100% conversion of 4,6-DMDBT to its sulfoxide and sulfone. bohrium.com These carbocatalysts have also demonstrated good reusability, maintaining their activity for at least five cycles. bohrium.com

Boron Carbide (B₄C): Boron carbide is an emerging metal-free catalyst with unique properties. While research on its application for 4,6-DMDBT is not extensive, studies on the extractive-oxidative desulfurization (EODS) of dibenzothiophene (DBT) have demonstrated its high potential. In a system using B₄C as the catalyst and H₂O₂ as the oxidant, a 100% DBT removal was achieved under optimized conditions (50°C, O/S ratio of 6). This highlights the promise of boron carbide as a cheap, effective, and stable catalyst for desulfurization processes.

Surface Chemistry and Functional Groups on Activated Carbons

The efficacy of activated carbons in the desulfurization of this compound (4,6-DMDBT) is critically dependent on their surface chemistry, particularly the nature and density of surface functional groups. rsc.orgrsc.org Research has shown that while textural properties like porosity are relevant, the chemical characteristics of the carbon surface play a more decisive role in both the adsorption and catalytic oxidation of this refractory sulfur compound. researchgate.net

The introduction of acidic functional groups onto the surface of activated carbons has been identified as a key factor in enhancing desulfurization performance. rsc.org Chemical modification of activated carbon surfaces, for instance, through treatment with oxidizing acids such as nitric acid (HNO₃) or sulfuric acid (H₂SO₄), leads to an increase in the density of these acidic groups. rsc.org This surface oxidation has a demonstrably positive impact on the catalytic oxidation activity towards 4,6-DMDBT. rsc.orgrsc.org

Studies comparing pristine and oxidized activated carbons have revealed a significant increase in the conversion of 4,6-DMDBT after surface modification. For example, a non-oxidized carbon might achieve a 67% conversion of 4,6-DMDBT to its corresponding sulfoxide and sulfone, whereas an oxidized carbon can achieve 100% conversion under similar conditions. rsc.orgrsc.org This enhancement is attributed to the increased density of acidic functional groups, which act as active sites for the catalytic process. rsc.org

The adsorption of 4,6-DMDBT is also influenced by surface chemistry. The interaction between the sulfur atom of the 4,6-DMDBT molecule and the acidic surface groups of the activated carbon is a significant factor. acs.org Specifically, surface acidic groups located in larger pores can attract 4,6-DMDBT molecules through specific interactions, thereby increasing the amount of adsorbed compound. acs.org However, an excessively high density of these groups can create steric hindrance, which may negatively impact the effective packing of the adsorbate within the pore structure, potentially leading to a decrease in the amount adsorbed. researchgate.net

The formation of donor-acceptor complexes between the activated carbon surface (as the adsorbent) and the 4,6-DMDBT molecule (as the adsorbate) is a governing principle in the adsorption process. rsc.org The reusability of these activated carbon catalysts has also been investigated, with studies showing that the oxidation activity can be maintained for at least five cycles, highlighting their potential for practical applications. rsc.orgrsc.org

Table 1: Effect of Activated Carbon Surface Oxidation on 4,6-DMDBT Conversion

| Carbon Type | 4,6-DMDBT Conversion (%) | Reference |

| Non-oxidized | 67 | rsc.org, rsc.org |

| Oxidized | 100 | rsc.org, rsc.org |

Oxidants Employed

Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide (H₂O₂) is a commonly employed oxidant in the oxidative desulfurization (ODS) of this compound due to its effectiveness and the fact that its primary byproduct is water, making it a relatively clean oxidant. acs.orgacs.org The oxidation of 4,6-DMDBT using H₂O₂ is typically carried out in the presence of a catalyst under mild conditions. acs.org

The reaction rate of the oxidative desulfurization of 4,6-DMDBT with hydrogen peroxide is influenced by several factors, including the amount of catalyst, the molar ratio of H₂O₂ to the sulfur-containing compound (H₂O₂/S), the concentration of 4,6-DMDBT, and the reaction temperature. acs.org Increasing the H₂O₂/S mole ratio generally promotes the reaction rate. acs.org For instance, the sulfur level in a model fuel can be significantly reduced from 226.1 ppm to 22.9 ppm using a H₂O₂/S mole ratio of 4:1 at 333 K. acs.org

Kinetic studies have shown that the oxidative desulfurization of 4,6-DMDBT with H₂O₂ can follow a pseudo-first-order kinetic model. researchgate.net The apparent activation energy for the oxidation of 4,6-DMDBT with H₂O₂ over a Ti-HMS catalyst has been determined to be 38.54 kJ mol⁻¹. acs.orgacs.org

Interestingly, the reactivity of different sulfur compounds towards oxidation with H₂O₂ is not uniform. While an increase in the electron charge density on the sulfur atom generally facilitates oxidation, steric hindrance can play a significant role. acs.orgacs.org In the case of 4,6-DMDBT, the presence of two methyl groups at the 4 and 6 positions, which are adjacent to the sulfur atom, creates steric hindrance. This can hinder the formation of intermediate species prior to oxidation, leading to a lower reactivity compared to other sulfur compounds like benzothiophene (BT) and dibenzothiophene (DBT) under certain catalytic systems. acs.orgacs.org

Table 2: Influence of H₂O₂/S Molar Ratio on Sulfur Removal

| Initial Sulfur Content (ppm) | Final Sulfur Content (ppm) | H₂O₂/S Molar Ratio | Temperature (K) | Reference |

| 226.1 | 22.9 | 4:1 | 333 | acs.org |

Molecular Oxygen/Air

Molecular oxygen or air presents an affordable, accessible, and environmentally friendly option for the oxidative desulfurization of this compound. researchgate.net The use of gaseous oxidants can, however, be less efficient in achieving ultra-low sulfur levels, often necessitating the use of heterogeneous catalysts and elevated temperatures to enhance the desulfurization process. researchgate.net

Research has demonstrated that nearly complete conversion of this compound can be achieved using a Ce–Mo–O catalyst with molecular oxygen at 100 °C and atmospheric pressure, without the need for a sacrificial agent. rsc.org In such systems, it is proposed that oxygen is first activated by cerium species in the catalyst, forming reactive oxygen species like superoxide species, which then oxidize the sulfur compound with the assistance of molybdenum species. rsc.org

In other catalytic systems, such as those using an Anderson-type catalyst, 4,6-DMDBT can be completely oxidized to its corresponding sulfone using molecular oxygen under mild reaction conditions and in the absence of any sacrificial agent. rsc.org The efficiency of these amphiphilic Anderson catalysts can be dependent on the quaternary ammonium (B1175870) cations present. rsc.org

The use of iron-promoted WO₃/γ-Al₂O₃ catalysts with molecular oxygen as the oxidant has also been explored for the ultra-deep oxidative desulfurization of 4,6-DMDBT at lower temperatures and atmospheric pressure. researchgate.net The addition of an optimal amount of iron promoter was found to significantly enhance the catalytic activity. For example, a 1.5wt%Fe-promoted catalyst achieved 100% removal of 4,6-DMDBT in 4 hours, compared to 98.71% for the non-promoted catalyst under the same conditions. researchgate.net This enhanced performance was correlated with an increase in the specific surface area of the catalyst. researchgate.net

Table 3: Performance of Different Catalytic Systems Using Molecular Oxygen/Air for 4,6-DMDBT Desulfurization

| Catalyst | Oxidant | Temperature (°C) | Pressure | 4,6-DMDBT Removal (%) | Time (h) | Reference |

| Ce–Mo–O | Molecular Oxygen | 100 | Atmospheric | Nearly 100 | Not specified | rsc.org |

| [(C₁₈H₃₇)₂N(CH₃)₂]₅[IMo₆O₂₄] | Molecular Oxygen | Mild | Not specified | 100 | Not specified | rsc.org |

| FeWA-1.5 (1.5wt%Fe promoted WO₃/γ-Al₂O₃) | Molecular Oxygen | 150±2 | Atmospheric | 100 | 4 | researchgate.net |

| FeWA-0 (non-promoted WO₃/γ-Al₂O₃) | Molecular Oxygen | 150±2 | Atmospheric | 98.71 | 4 | researchgate.net |

Advanced Reactor Designs and Optimization

Two Impinging Streams Spray Reactors (TIS-SR)

The Two Impinging Streams Spray Reactor (TIS-SR) represents an advanced reactor design for enhancing the rate of oxidative desulfurization of this compound. tandfonline.com This type of reactor is designed to improve mass transfer and reaction kinetics by creating a fine spray and intense mixing of the reactants. tandfonline.com

In a study utilizing a TIS-SR for the oxidative desulfurization of 4,6-DMDBT, hydrogen peroxide was used as the oxidant and phosphotungstic acid as the catalyst. tandfonline.com The performance of the TIS-SR was compared to that of a conventional ideal stirred batch reactor under the same reaction conditions. tandfonline.com The results demonstrated a substantial enhancement in the reaction rate when using the TIS-SR. tandfonline.com

The pseudo-first-order reaction rate constant for the ODS of 4,6-DMDBT in the TIS-SR was calculated to be 9.45 × 10⁻⁴ s⁻¹. tandfonline.com This is approximately one order of magnitude larger than the rate constant of 1.03 × 10⁻⁴ s⁻¹ calculated for the conventional stirred batch reactor. tandfonline.com This significant increase in the reaction rate constant highlights the potential of advanced reactor designs like the TIS-SR to intensify the desulfurization process. tandfonline.com

Table 4: Comparison of Reaction Rate Constants for 4,6-DMDBT ODS in Different Reactor Types

| Reactor Type | Pseudo First-Order Rate Constant (s⁻¹) | Reference |

| Two Impinging Streams Spray Reactor (TIS-SR) | 9.45 × 10⁻⁴ | tandfonline.com |

| Conventional Ideal Stirred Batch Reactor | 1.03 × 10⁻⁴ | tandfonline.com |

Optimization using Response Surface Methodology

Response Surface Methodology (RSM) is a statistical approach used for optimizing chemical processes by evaluating the effects of multiple variables and their interactions. nih.govacs.org This methodology has been successfully applied to the oxidative desulfurization of this compound to identify the optimal operating conditions that maximize sulfur removal. tandfonline.com

In the context of the oxidative desulfurization of 4,6-DMDBT in a Two Impinging Streams Spray Reactor (TIS-SR), RSM was employed to optimize the reaction. tandfonline.com This involves designing experiments to assess the influence of key variables and fitting the data to a model to determine the conditions that yield the best performance. tandfonline.com

While the specific variables and optimal conditions for 4,6-DMDBT desulfurization using RSM in the TIS-SR are detailed in the cited research, the general application of RSM in similar desulfurization processes provides insight into its utility. tandfonline.com For instance, in the oxidative desulfurization of dibenzothiophene, RSM was used to optimize variables such as temperature, the mass ratio of oxidant to sulfur (O/S), and the mass ratio of catalyst to sulfur (C/S). nih.govacs.org The results of such optimizations can reveal the most significant factors affecting the desulfurization reaction. For example, in one study, temperature was found to have the most significant effect on the oxidative desulfurization reaction. nih.govacs.org

The application of RSM allows for the development of a predictive model for the desulfurization process, enabling the identification of optimal conditions with a limited number of experiments, thereby saving time and resources. nih.govacs.org

Biocatalytic Desulfurization (BDS) Processes

Biocatalytic desulfurization (BDS) has emerged as a complementary strategy to conventional hydrodesulfurization (HDS) for removing sulfur from fossil fuels. This approach utilizes biological catalysts, such as microorganisms and enzymes, to selectively cleave carbon-sulfur bonds in organosulfur compounds without compromising the fuel's calorific value. A significant focus of BDS research has been on the degradation of sterically hindered compounds like this compound, which are recalcitrant to conventional HDS.

Microbial and Enzymatic Biocatalysts

A variety of biocatalysts have been investigated for their potential in the desulfurization of this compound. These range from specific enzymes to whole bacterial cultures, each with unique mechanisms and efficiencies.

Chloroperoxidase (CPO), an enzyme isolated from the fungus Caldariomyces fumago, has been explored for its catalytic potential in the oxidation of this compound. Research has demonstrated that CPO can effectively catalyze the oxidation of this recalcitrant compound in water/acetonitrile (B52724) mixtures. The catalytic activity and stability of CPO are significantly influenced by the support material when immobilized. For instance, the thermal stability of CPO at 45°C was found to be two and three times higher when immobilized on Al-MCM-41 and SBA-16 90 A, respectively, compared to the free enzyme. rsc.org

Whole-cell biocatalysts, including specific bacterial strains and mixed microbial cultures, have shown considerable promise in the desulfurization of this compound. These microorganisms often utilize the well-characterized "4S" pathway, which specifically targets the sulfur atom in dibenzothiophene and its derivatives. nih.govrsc.orgnih.gov

Paenibacillus glucanolyticus HN4 : This novel bacterial strain, isolated from an oil-polluted sediment sample, has demonstrated a remarkable ability to desulfurize a range of thiophenic compounds, including the highly refractory this compound. researchgate.net P. glucanolyticus HN4 operates via the 4S pathway, converting dibenzothiophene (DBT) to 2-hydroxybiphenyl (2-HBP). researchgate.net Resting cells of this strain have been shown to significantly reduce the sulfur content in both model oils and petro-diesel while preserving the fuel's calorific value. researchgate.net

Mixed Culture AK6 : A mixed microbial culture, designated AK6, enriched from petroleum hydrocarbon-polluted soil, has also been shown to effectively utilize this compound as a sulfur source. researchgate.net The AK6 culture demonstrated the ability to desulfurize various organosulfur compounds, including dibenzothiophene (DBT), 4-methyldibenzothiophene (4-MDBT), and benzothiophene (BT), in addition to this compound. researchgate.net The desulfurization activity of the resting cells of AK6 on DBT resulted in the production of 2-hydroxybiphenyl, with a specific activity of 9 ± 0.6 µM 2-HBP g dry cell weight⁻¹ h⁻¹. researchgate.net Genetic analysis confirmed the presence of the dszB and dszC genes, which are key components of the 4S pathway. researchgate.net

Interactive Data Table: Comparison of Bacterial Biocatalysts for Desulfurization

| Biocatalyst | Origin | Target Compounds | Desulfurization Pathway | Key Findings |

| Paenibacillus glucanolyticus HN4 | Oil-polluted sediment | Thiophene (B33073), Benzothiophene, Dibenzothiophene, Alkylated Dibenzothiophenes | 4S Pathway | Reduces sulfur in petro-diesel from 0.2 wt% to 0.04 wt% within 120 hours. researchgate.net |

| Mixed Culture AK6 | Petroleum hydrocarbon-polluted soil | Benzothiophene, Dibenzothiophene, 4-Methyldibenzothiophene, this compound | 4S Pathway | Transforms DBT to 2-hydroxybiphenyl with a specific activity of 9 ± 0.6 µM 2-HBP g dry cell weight⁻¹ h⁻¹. researchgate.net |

Current research has not established a direct role for lipase (B570770) enzymes in the catalytic desulfurization of this compound. The primary enzymatic pathways identified for the breakdown of this compound involve monooxygenases and desulfinases, as seen in the 4S pathway.

Enzyme Immobilization Strategies

Mesoporous silica materials, such as SBA-15 and SBA-16, have garnered attention as effective supports for enzyme immobilization due to their high surface area, ordered pore structure, and tunable pore sizes. jmbfs.orgresearchgate.net Both physical adsorption and covalent bonding are common methods for attaching enzymes to these materials. researchgate.netnih.govuu.nl

Physical Immobilization : This method relies on weak, non-covalent interactions, such as van der Waals forces, hydrogen bonds, and hydrophobic interactions, between the enzyme and the support. nih.gov It is a relatively simple process that generally preserves the enzyme's native structure and activity.

Covalent Immobilization : This technique involves the formation of strong, stable covalent bonds between the enzyme and the support material. researchgate.net This method can significantly reduce enzyme leaching and enhance operational stability. For instance, lipase has been successfully immobilized on tin-modified SBA-15, demonstrating a strong interaction between the enzyme and the support with no detectable leaching. hnu.edu.cn The large pore size of the modified silica was found to contribute to higher specific activity of the immobilized enzyme. hnu.edu.cn

The choice of immobilization strategy and support material can have a profound impact on the catalytic performance of the enzyme. For example, in the case of chloroperoxidase, the pore size of the SBA-16 support material directly affected its ability to retain the enzyme and influenced its subsequent catalytic activity and stability in the oxidation of this compound. rsc.org

Interactive Data Table: Properties of Silica-Based Supports for Enzyme Immobilization

| Support Material | Key Features | Immobilization Methods | Advantages in Desulfurization |

| SBA-15 | Highly ordered nanopores, large surface area. jmbfs.org | Physical adsorption, Covalent bonding. nih.govhnu.edu.cn | Provides a stable platform for enzymes, enhancing reusability and stability. hnu.edu.cn |

| SBA-16 | Variable pore sizes (e.g., 40, 90, 117 Å). rsc.org | Physical adsorption. rsc.org | Pore size can be tailored to optimize enzyme loading and activity for specific substrates like this compound. rsc.org |

Impact on Catalytic Activity, Thermal Stability, and Reusability

The effectiveness of catalytic systems in the desulfurization of this compound (4,6-DMDBT) is critically dependent on their catalytic activity, thermal stability, and potential for reuse. Research into various catalytic materials has highlighted the importance of these factors for practical applications.

For instance, single-atom catalysts, such as copper and nickel anchored on N-doped reduced graphene oxide (Cu/Ni-N-rGO), have demonstrated exceptional performance. These catalysts exhibit high conversion rates for 4,6-DMDBT due to the presence of single-atom active sites that facilitate both oxygenation and hydrogenation. nih.gov The design of these catalysts with highly exposed active sites contributes to their excellent stability and selectivity for cleaving the carbon-sulfur bond. nih.gov

In the realm of oxidative desulfurization (ODS), metal-free activated carbons have emerged as promising catalysts. The surface chemistry of these carbons, particularly the density of acidic functional groups, plays a pivotal role in their catalytic performance. rsc.org Surface modification through oxidation has been shown to significantly enhance catalytic activity, achieving 100% conversion of 4,6-DMDBT to its corresponding sulfoxide and sulfone. rsc.org Furthermore, these modified activated carbons have demonstrated good reusability, maintaining their oxidative activity for at least five cycles. rsc.org

Layered double hydroxides (LDHs) containing various metal cations (e.g., Zn/Al, Mg/Al, and Ni/Al) have also been investigated as catalysts for the oxidative desulfurization of 4,6-DMDBT. The catalytic properties of these materials can be restored through heat treatment, distillation, or surface regeneration, which extends their operational lifetime and enhances their cost-effectiveness for industrial use. researchgate.net Similarly, catalysts like TiO2@Ni-Al and ZnO@Ni-Al have shown high sulfur removal efficiency for related compounds and are considered to have significant potential for industrial applications due to their robust performance. bcrec.id

The development of nickel-based catalysts has also been a focus of research. Nickel(0) complexes containing mono- or diphosphino ligands have been effective in the desulfurization of 4,6-DMDBT, leading to the formation of the corresponding biphenyls. acs.org The stability and reusability of these homogeneous catalysts are key areas of ongoing investigation to improve their practical viability.

Table 1: Comparison of Catalytic Systems for this compound Desulfurization

| Catalyst Type | Key Features | Impact on Activity | Thermal Stability & Reusability |

| Single-Atom Cu/Ni-N-rGO | Single-atom active sites, high exposure of sites. | Excellent conversion and selectivity for C-S bond cleavage. nih.gov | Good stability reported. nih.gov |

| Oxidized Activated Carbons | High density of acidic functional groups. | 100% conversion to sulfoxide and sulfone. rsc.org | Maintained activity for at least 5 cycles. rsc.org |

| Layered Double Hydroxides (M²⁺/Al-LDH) | Layered structure, tunable metal cations. | Effective for oxidative desulfurization. | Can be regenerated by heat treatment, extending lifetime. researchgate.net |

| Nickel(0) Complexes | Homogeneous catalysts with phosphino (B1201336) ligands. | Efficient for conversion to biphenyls. acs.org | Reusability is a key area for improvement. |

Biotransformation Pathways and Mechanisms

Biotransformation represents an alternative and environmentally benign approach to the desulfurization of recalcitrant sulfur compounds like this compound. This process relies on the metabolic activities of microorganisms to selectively cleave carbon-sulfur bonds without affecting the carbon-carbon backbone of the molecule, thus preserving the fuel's calorific value. The primary focus of research in this area is to understand the enzymatic pathways and the genetic basis of the desulfurization process.

The most well-characterized biodesulfurization pathway is the "4S" pathway, which involves a sequence of four enzymatic steps. While the general framework of biotransformation involves enzymatic reactions, the specific application and detailed mechanisms for 4,6-DMDBT are a subject of ongoing research to identify and engineer more efficient biocatalysts. The process typically occurs in the liver in hepatocytes, but can also happen in other tissues like the kidneys, lungs, and skin. nih.gov

The biotransformation process generally involves two main phases:

Phase I Reactions: These are primarily catalyzed by the cytochrome P450 enzyme system located in the endoplasmic reticulum of hepatocytes. nih.gov These reactions introduce or expose functional groups on the xenobiotic molecule.

Phase II and III Reactions: These phases involve the conjugation of the modified compound with endogenous molecules to increase water solubility and facilitate excretion. Phase III can involve transport of the metabolized drug via ABC or SLC transporters. nih.gov

The overarching goal of biotransformation in the context of desulfurization is to convert the organosulfur compound into a water-soluble, easily removable, and less toxic substance. The study of these pathways is crucial for developing effective biodesulfurization strategies for industrial applications.

Photocatalytic Desulfurization (PDS) Processes

Photocatalyst Development and Characterization

Semiconductor photocatalysis, particularly using titanium dioxide (TiO₂), is a promising technology for the desulfurization of this compound. TiO₂ is a widely studied photocatalyst due to its chemical stability, low cost, and high photocatalytic activity. researchgate.net The mechanism involves the generation of electron-hole pairs upon irradiation with light of sufficient energy. These charge carriers can then react with adsorbed water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are capable of oxidizing the sulfur atom in 4,6-DMDBT.

Characterization of these photocatalysts is essential to understand their structure-activity relationships. Techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and UV-Vis diffuse reflectance spectroscopy (UV-Vis DRS) are commonly employed to analyze the crystalline structure, surface functional groups, and optical properties of the synthesized materials. rsc.org

Sensitized photooxidation offers an alternative pathway for the desulfurization of this compound, operating through a photoinduced electron transfer mechanism. In this process, a photosensitizer absorbs light and then interacts with the sulfur compound.

N-methylquinolinium tetrafluoborate (NMQ⁺BF₄⁻) has been investigated as an effective photosensitizer for the oxidation of 4,6-DMDBT. acs.org Upon irradiation, the excited state of NMQ⁺ abstracts an electron from 4,6-DMDBT, leading to the formation of a 4,6-DMDBT radical cation. This radical cation then reacts with molecular oxygen to produce the corresponding sulfoxide and sulfone. acs.org This process can achieve nearly 100% oxidation of 4,6-DMDBT. acs.org

The mechanism of sensitized photooxidation can be elucidated using techniques such as fluorescence quenching, time-resolved transient absorption spectroscopy, and electron spin resonance (ESR) spectroscopy. acs.org These methods provide insights into the electron transfer dynamics and the intermediates involved in the reaction. Another sensitizer, 2-(4-methoxyphenyl)-4,6-diphenylpyrylium (B396414) tetrafluoroborate, has also been shown to facilitate the visible-light photooxidation of dibenzothiophenes through a similar electron transfer mechanism that does not involve the formation of superoxide ions. nih.gov

Light Source Applications (UV, Laser Irradiation)

The choice of light source is a critical parameter in photocatalytic desulfurization processes, as it must provide photons with sufficient energy to activate the photocatalyst or photosensitizer.

Ultraviolet (UV) light is commonly used in conjunction with semiconductor photocatalysts like TiO₂. The energy of UV photons is sufficient to excite electrons from the valence band to the conduction band of TiO₂, initiating the photocatalytic process. researchgate.net Solar light, which contains a UV component, is also a viable and sustainable energy source for these reactions. researchgate.net